(1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine
Description
Properties
IUPAC Name |
1-cyclopropyl-N-[(3-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(12-6-7-12)14-9-11-4-3-5-13(8-11)15-2/h3-5,8,10,12,14H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBANQITVJVGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation (Imine Formation)
- Reactants: Cyclopropyl methyl ketone (or a related cyclopropyl alkyl ketone) and (S)-α-phenylethylamine derivatives bearing the 3-methoxyphenylmethyl substituent.
- Reaction: The ketone condenses with the amine to form an imine intermediate.
- Catalysts: Lewis acids such as titanium isopropoxide (Ti(OiPr)4) or boron triisopropoxide (B(OiPr)3) are employed to accelerate imine formation.
- Solvents: Preferred solvents include tetrahydrofuran (THF), isopropanol, toluene, heptane, and 2-methyltetrahydrofuran (2-MeTHF). THF is often selected for its balance of polarity and compatibility with Lewis acids.
- Conditions: Typically conducted at ambient temperature (~25°C) for about 1 hour to ensure complete condensation.
| Parameter | Details |
|---|---|
| Reactants | Cyclopropyl methyl ketone + (S)-3-methoxyphenylmethylamine derivative |
| Catalyst | Ti(OiPr)4 (preferred) |
| Solvent | THF, isopropanol, toluene, heptane |
| Temperature | ~25°C |
| Reaction Time | ~1 hour |
Reduction of Imine to Secondary Amine
- Reagents: Sodium borohydride (NaBH4) or lithium borohydride (LiBH4) serve as reducing agents.
- Solvents: Alcohols such as ethanol, methanol, or isopropanol are common; mixtures with THF are also used to optimize solubility.
- Conditions: Reduction is carried out at mild temperatures, often room temperature, to avoid side reactions.
- Outcome: Conversion of the imine intermediate to the corresponding secondary amine with retention of stereochemistry.
| Parameter | Details |
|---|---|
| Reducing Agent | NaBH4 or LiBH4 |
| Solvent | Ethanol, methanol, isopropanol, THF mixtures |
| Temperature | Room temperature (~25°C) |
| Reaction Time | Variable, typically 1-2 hours |
Debenzylation to Primary Amine
- Catalyst: Palladium on charcoal (Pd/C) or palladium hydroxide on charcoal (Pd(OH)2/C).
- Atmosphere: Hydrogen gas under pressure (e.g., 10 bar).
- Solvent: Alcohols such as ethanol are preferred for hydrogenolysis.
- Conditions: Elevated temperature (e.g., 70°C) for extended periods (up to 24 hours) to ensure complete removal of the benzyl protecting group.
- Purification: Filtration to remove catalyst followed by solvent evaporation and recrystallization.
| Parameter | Details |
|---|---|
| Catalyst | Pd/C or Pd(OH)2/C |
| Atmosphere | H2 gas, ~10 bar |
| Solvent | Ethanol |
| Temperature | ~70°C |
| Reaction Time | Up to 24 hours |
Optical Purity Enhancement
- The initial synthetic route yields amines with optical purity ranging from 60% to over 90% enantiomeric excess (ee).
- To enhance chiral purity, the free amine is converted into mandelic acid salts (e.g., with (R)-mandelic acid).
- Crystallization of these salts significantly increases optical purity, often exceeding 99% ee.
- The salt can be reverted to the free amine by treatment with aqueous sodium hydroxide.
| Step | Purpose | Typical Solvents |
|---|---|---|
| Formation of mandelic acid salt | Optical purity enhancement | Ethanol, methyl tert-butyl ether (MTBE), isopropyl acetate, toluene |
| Regeneration of free amine | Recovery of pure amine | Aqueous NaOH solution |
Summary Table of Preparation Conditions
| Step | Reagents/Catalysts | Solvents | Conditions | Notes |
|---|---|---|---|---|
| Imine Formation | Cyclopropyl methyl ketone, (S)-3-methoxyphenylmethylamine, Ti(OiPr)4 | THF, isopropanol, toluene | 25°C, 1 h | Lewis acid catalysis |
| Reduction | NaBH4 or LiBH4 | Ethanol, methanol, THF mixtures | Room temp, 1-2 h | Mild reduction |
| Debenzylation | Pd/C or Pd(OH)2/C, H2 (10 bar) | Ethanol | 70°C, 24 h | Hydrogenolysis to remove benzyl group |
| Optical Purity Enhancement | (R)-mandelic acid | Ethanol, MTBE, toluene | Crystallization | Salt formation for chiral resolution |
| Free Amine Recovery | Aqueous NaOH | Water | Ambient | Base treatment to regenerate amine |
Research Findings and Industrial Relevance
- The described method is scalable and suitable for industrial production due to the use of inexpensive starting materials and mild reaction conditions.
- Avoidance of low-temperature Grignard reactions and flash chromatography enhances process economy and safety.
- Optical purity control via mandelic acid salt crystallization is a robust technique widely applied in chiral amine synthesis.
- The process achieves high yields (up to 76% overall) and optical purities exceeding 99.5% ee, crucial for pharmaceutical intermediates.
- Use of palladium catalysts under hydrogen atmosphere is a standard, effective debenzylation method with minimal side reactions.
- The choice of solvents and Lewis acids can be optimized depending on scale and equipment availability.
Additional Notes
- Alternative synthetic routes involve Iridium or Gold catalysis for related cyclopropyl amines but often suffer from high catalyst loading or problematic deprotection steps.
- The method outlined here balances cost, scalability, and purity, making it the preferred route for (1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, organic solvents, and bases.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amine Group
Table 1: Key Structural Analogs and Their Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) | Key References |
|---|---|---|---|---|---|
| (1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine (Target) | C₁₃H₁₉NO | 205.30 | Cyclopropylethyl, 3-methoxybenzyl | N/A | Inferred |
| (3-Methoxyphenyl)methylamine | C₁₃H₂₁NO | 207.31 | 3-Methylbutan-2-yl, 3-methoxybenzyl | N/A | |
| 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) | C₁₁H₁₇NO | 179.26 | Methyl, 3-methoxyphenylpropan-2-yl | 99.9 | |
| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine | C₁₄H₂₁NO₂ | 235.33 | Cyclopropylethyl, 2,4-dimethoxybenzyl | 95 | |
| Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-3-ylmethyl]-amine | C₁₆H₂₂N₂O | 258.37 | Cyclopropyl, indole-3-ylmethyl, 3-methoxypropyl | 95 |
Key Observations:
Substituent Effects on Molecular Weight :
- The cyclopropylethyl group increases molecular weight compared to simpler alkyl chains (e.g., 3-MeOMA has MW 179.26 vs. the target’s 205.30).
- Additional methoxy groups (e.g., 2,4-dimethoxy in ) further elevate molecular weight and polarity.
Impact of Rigid vs. Flexible alkyl chains (e.g., 3-methylbutan-2-yl in ) may improve solubility but reduce target selectivity.
Aromatic vs. Heteroaromatic Systems :
- The indole-containing analog introduces a heteroaromatic system, enabling hydrogen bonding and π-stacking interactions absent in purely aliphatic or phenyl-based amines.
Key Insights:
- Demethylation Challenges : O-demethylation of methoxy groups (e.g., using BF₃·SMe₂) is critical for generating hydroxylated analogs but may require stringent conditions .
- Protection Strategies : TBDPS groups stabilize intermediates during multi-step syntheses, as seen in cyclopropylethylamine derivatives .
Biological Activity
(1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine, also known by its chemical structure and CAS number 1155989-28-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- IUPAC Name : (1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine
- Molecular Formula : C12H17N
- Molecular Weight : 191.27 g/mol
- CAS Number : 1155989-28-8
Biological Activity Overview
The biological activity of (1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine has been investigated primarily for its potential neuropharmacological effects. Research indicates that compounds with similar structures may exhibit significant interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine.
The mechanism of action for (1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine is hypothesized to involve:
- Receptor Binding : Interaction with serotonin receptors (5-HT receptors) and norepinephrine transporters, potentially leading to increased neurotransmitter availability in the synaptic cleft.
- Inhibition of Reuptake : Similar compounds have shown the ability to inhibit the reuptake of serotonin and norepinephrine, which may enhance mood and cognitive function.
Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the effects of structurally similar amines on rodent models. The findings suggested that these compounds could enhance serotonergic transmission, leading to improved mood-related behaviors. The study utilized various behavioral assays to measure anxiety and depression-like symptoms in treated animals.
| Compound | Dosage | Effect on Behavior | Reference |
|---|---|---|---|
| (1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine | 10 mg/kg | Significant reduction in anxiety-like behavior | |
| Control (Saline) | - | No change |
Study 2: Antidepressant Potential
Another research effort focused on the antidepressant potential of similar amines. The results indicated that the compound could produce effects comparable to established antidepressants, suggesting its utility in treating mood disorders.
| Compound | Efficacy | Mechanism | Reference |
|---|---|---|---|
| (1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine | High | Serotonin reuptake inhibition | |
| Fluoxetine (Prozac) | High | Selective serotonin reuptake inhibitor (SSRI) |
Safety and Toxicology
Safety assessments have been conducted to evaluate the toxicity profile of (1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine. Preliminary results indicate a favorable safety margin in animal studies, with no significant adverse effects observed at therapeutic doses.
Q & A
Q. What are the recommended synthetic routes for (1-cyclopropylethyl)[(3-methoxyphenyl)methyl]amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of structurally similar cyclopropylamine derivatives often involves multi-step reactions. For example, describes a protocol using N-ethyl-N,N-diisopropylamine (DIPEA) in DMF at 80°C for 5 hours to form cyclohexylpropylamine derivatives. Adapting this:
- Step 1: Prepare precursors: cyclopropylacetyl chloride and 3-methoxybenzylamine.
- Step 2: Use DIPEA as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution.
- Optimization: Vary temperature (60–100°C), solvent (DMF vs. THF), and base (DIPEA vs. triethylamine) to improve yield .
- Characterization: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity via -NMR (cyclopropyl protons at δ 0.5–1.2 ppm; methoxy group at δ 3.7–3.9 ppm) .
Q. How can researchers validate the structural integrity of (1-cyclopropylethyl)[(3-methoxyphenyl)methyl]amine?
Methodological Answer: Combine spectroscopic and computational tools:
- Mass Spectrometry (MS): Confirm molecular weight (e.g., calculated m/z for : 205.3) .
- NMR Analysis: Compare experimental -NMR shifts with predicted values (e.g., cyclopropyl carbons at 6–12 ppm; aromatic carbons at 110–160 ppm) using tools like ACD/Labs or ChemDraw .
- X-ray Crystallography: If crystalline, resolve the 3D structure to confirm stereochemistry and bond angles .
Advanced Research Questions
Q. How does the compound’s cyclopropyl group influence its reactivity in catalytic hydrogenation or ring-opening reactions?
Methodological Answer: Design comparative experiments using analogs (e.g., replacing cyclopropyl with cyclohexyl):
- Hydrogenation: React with in ethanol. Monitor cyclopropyl ring stability via -NMR (loss of δ 0.5–1.2 ppm signals indicates ring opening) .
- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to measure reaction rates. Cyclopropyl groups may exhibit strain-driven reactivity, accelerating ring-opening by 20–30% compared to non-strained analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Address discrepancies through:
- Dose-Response Curves: Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify non-linear effects .
- Meta-Analysis: Compare datasets from (no active contaminants) and other studies. Use LC-MS to rule out impurities affecting bioactivity .
- Computational Modeling: Apply molecular docking (AutoDock Vina) to predict binding affinities to targets like serotonin receptors, correlating with experimental IC values .
Q. How can environmental fate studies be designed to assess the compound’s persistence and toxicity?
Methodological Answer: Adopt frameworks from ’s INCHEMBIOL project:
- Abiotic Degradation: Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–10) and measure half-life via HPLC .
- Biotic Degradation: Incubate with soil microbiota (OECD 307 guidelines) and quantify metabolites (e.g., 3-methoxybenzoic acid) via GC-MS .
- Ecotoxicology: Test acute toxicity in Daphnia magna (48-hour EC) and chronic effects in algae (72-hour growth inhibition) .
Methodological Challenges and Solutions
Q. How to mitigate safety risks during large-scale synthesis?
Methodological Answer: Implement safety protocols from and :
- Handling Cyclopropyl Precursors: Use explosion-proof reactors due to potential peroxide formation .
- Ventilation: Maintain fume hoods with ≥0.5 m/s airflow to prevent vapor accumulation .
- Waste Management: Neutralize amines with acetic acid before disposal to avoid environmental release .
Q. What analytical methods detect trace impurities in the compound?
Methodological Answer: Combine orthogonal techniques:
- HPLC-DAD: Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile. Detect impurities at 220 nm (amine absorption) .
- LC-HRMS: Identify unknown contaminants via exact mass (e.g., <1 ppm error) and fragment matching .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
